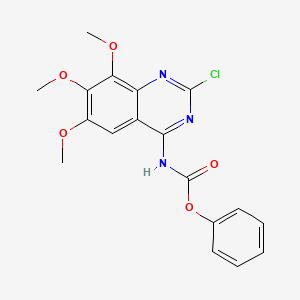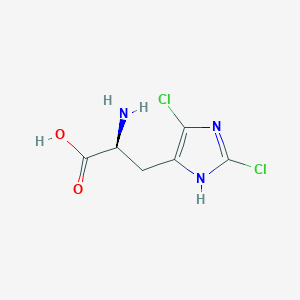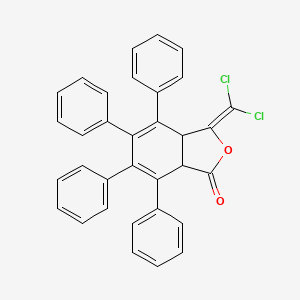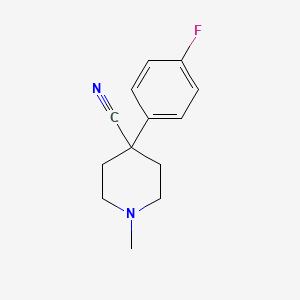![molecular formula C13H11ClN4 B12920483 Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- CAS No. 57473-37-7](/img/structure/B12920483.png)
Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine allows it to interact with various biological targets, making it a valuable scaffold for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination processes .
Industrial Production Methods
In an industrial setting, the production of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-one, while reduction could produce N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted imidazo[1,2-a]pyrimidine compounds with different functional groups.
Scientific Research Applications
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to bind to specific biological targets.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrimido[1,2-a]benzimidazole: This compound has a similar fused ring system but includes a benzimidazole moiety.
The uniqueness of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine lies in its specific substitution pattern and the presence of the benzyl and chloro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
57473-37-7 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C13H11ClN4/c14-11-8-12(18-7-6-15-13(18)17-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
SNTXXAFJBUGKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC3=NC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)




![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
